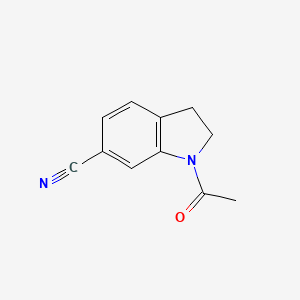

1-Acetylindoline-6-carbonitrile

Description

Contextualization of Indoline (B122111) Derivatives in Contemporary Chemical Research

Indoline and its aromatic counterpart, indole (B1671886), represent a class of nitrogen-containing heterocyclic compounds that are fundamental to modern chemical research. researchgate.netresearchgate.net The indole ring system is a structural cornerstone found in a vast number of natural products and synthetic molecules with significant biological importance. openmedicinalchemistryjournal.comtandfonline.com In medicinal chemistry, the indole scaffold is considered a "privileged structure," signifying its ability to bind to a wide range of biological targets and exhibit diverse pharmacological activities. nih.gov

Derivatives of indoline and indole are integral to the development of pharmaceuticals, with applications as anti-tumor, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. openmedicinalchemistryjournal.comnih.govresearchgate.netmdpi.com The structural versatility of this scaffold allows chemists to design compounds that can target specific biological pathways, such as protein kinases and tubulin, which are crucial in cancer proliferation. mdpi.com As researchers seek to build new drug scaffolds to address challenges like cancer and increasing bacterial resistance, the indoline framework continues to be a major focus in drug discovery and development. researchgate.net

Rationale for Investigating 1-Acetylindoline-6-carbonitrile

The specific investigation of this compound is driven by the unique combination of its three core components: the indoline scaffold, the N-acetyl group, and the C-6 carbonitrile group. The indoline core provides a proven biocompatible and structurally versatile base. The acetylation of the nitrogen atom at the 1-position serves to modify the electronic properties of the heterocyclic ring, which can influence the molecule's reactivity and biological interactions.

The carbonitrile (cyano) group at the 6-position of the benzene (B151609) ring is a particularly valuable feature. The cyano group is a versatile functional handle that can be readily converted into other chemical moieties such as amines, amides, esters, and ketones. mdpi.com This chemical flexibility allows for the creation of a diverse library of derivative compounds from a single precursor, which is a key strategy in modern drug discovery. The functionalization at the C-6 position is less common than at other positions of the indole ring, making the synthesis of such compounds a noteworthy challenge and their properties an area of significant interest. frontiersin.org Therefore, this compound is a prime candidate for synthesis and exploration as a novel building block for more complex, potentially bioactive molecules.

Historical Development of Indoline-6-carbonitrile Syntheses and Functionalization

The synthesis of indole derivatives dates back to the work of Baeyer and Knop in 1866. tandfonline.com Since then, numerous methods have been developed, ranging from classical name reactions like the Fischer indole synthesis to modern catalytic approaches. frontiersin.orgorganic-chemistry.org The synthesis of the parent 1H-indole-6-carbonitrile provides a foundational starting point. nih.gov

The functionalization of the indoline and indole core has historically focused on the more reactive C-2 and C-3 positions on the pyrrole (B145914) ring. mdpi.com Functionalizing the C-H bonds on the benzenoid portion (positions C-4 to C-7) has proven to be a greater synthetic challenge due to their lower and quasi-equivalent reactivity. mdpi.com Early methods often required multi-step sequences to introduce functionality onto this ring.

More recent advancements have centered on transition-metal-catalyzed C-H activation and functionalization, which provide a more direct and atom-economical route. chemrxiv.org These methods often use a directing group on the nitrogen atom to guide the reaction to a specific C-H bond, with the C-7 position being a common target for acylation and arylation. nih.govnih.govacs.org However, selective functionalization at the C-6 position remains difficult, making the development of reliable synthetic routes to compounds like indoline-6-carbonitrile a significant area of research. frontiersin.org The synthesis of related pyrrolo[3,2-e]indole-1-carbonitriles highlights complex, multi-step procedures often required for creating specifically substituted indole systems. nih.gov

Overview of Research Methodologies Applied to Aza-Heterocyclic Compounds

The study of aza-heterocyclic compounds, including indoline derivatives, employs a wide array of sophisticated research methodologies.

Synthetic Methodologies:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck are instrumental in forming new carbon-carbon bonds to functionalize the heterocyclic core. mdpi.com

C-H Functionalization: Direct activation and functionalization of C-H bonds, often catalyzed by rhodium or ruthenium, have become a powerful tool for introducing acyl and aryl groups without pre-functionalized starting materials. chemrxiv.orgnih.govacs.org

Cyclization Reactions: The construction of the heterocyclic ring system itself often relies on various cyclization strategies, including intramolecular reactions and photochemical methods. nih.govnih.govmdpi.com

Multi-Component Reactions (MCRs): These reactions allow for the efficient construction of complex molecules in a single step from three or more starting materials, offering a high degree of step-economy. researchgate.nettandfonline.com

Characterization Techniques:

Spectroscopy: Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry are essential for elucidating and confirming the structure of newly synthesized compounds. nih.govmdpi.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. nih.gov

Computational Methods:

Density Functional Theory (DFT): Quantum simulation methods like DFT are used to validate experimental findings, understand reaction mechanisms, and predict the electronic properties of molecules. nih.gov

Scope and Objectives of Research into this compound

The primary objective of research into this compound is its successful synthesis and complete chemical characterization. This involves developing an efficient and reproducible synthetic pathway, which would likely be a multi-step process starting from a more readily available indole or indoline precursor.

The scope of the research encompasses several key stages:

Synthesis: Devising a reaction sequence to introduce the acetyl group onto the indoline nitrogen and the carbonitrile group at the C-6 position. This could involve the acetylation of a pre-existing indoline-6-carbonitrile or a more complex route involving C-H functionalization.

Purification and Isolation: Utilizing techniques such as column chromatography to isolate the target compound in high purity.

Structural Elucidation: Employing a suite of spectroscopic methods (NMR, FT-IR, Mass Spectrometry) to confirm the molecular structure and verify that the desired isomer has been formed.

A secondary objective is to explore the reactivity of this compound as a synthetic intermediate. This would involve using its versatile nitrile group as a launching point for further chemical transformations, with the aim of creating a library of novel, more complex molecules that could be screened for potential biological activity. mdpi.com

Significance of Exploring Novel Acylated Indoline-Carbonitrile Systems

The exploration of novel acylated indoline-carbonitrile systems, such as this compound, holds considerable significance for the advancement of organic and medicinal chemistry. C7-carbonylated indoles and their derivatives are recognized as an important class of biologically active compounds. nih.gov The acylation of the indoline nitrogen is a key strategy for creating these and other functionalized systems. acs.orgresearchgate.net

By combining the privileged indoline scaffold with both an acyl group and a versatile carbonitrile handle, researchers can generate significant molecular diversity. nih.govmdpi.comnih.gov The acetyl group can fine-tune the electronic and physical properties of the molecule, while the nitrile can be elaborated into a wide range of other functional groups. This dual-functionality makes these systems powerful platforms for drug discovery. mdpi.commdpi.com The development of synthetic routes to these novel compounds expands the "toolbox of medicinal chemists," providing new building blocks and scaffolds for designing next-generation therapeutics and functional materials. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

15861-34-4 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-acetyl-2,3-dihydroindole-6-carbonitrile |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-3,6H,4-5H2,1H3 |

InChI Key |

BDXWONWFDKMZHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetylindoline 6 Carbonitrile and Its Precursors

Retrosynthetic Analysis of 1-Acetylindoline-6-carbonitrile

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections and the corresponding synthetic transformations.

Disconnection Strategies for the Indoline (B122111) Core

The central indoline core can be disconnected through several strategic bond cleavages. A common approach involves breaking the C2-N1 and C7a-C3a bonds, which points towards a cyclization reaction of a suitably substituted benzene (B151609) derivative as the final ring-forming step. For instance, an intramolecular cyclization of a 2-(2-haloethyl)aniline derivative is a plausible route. Another strategy involves the reduction of an indole (B1671886) precursor, which already contains the desired bicyclic system.

Approaches for Introducing the 6-Carbonitrile Functionality

The introduction of the 6-carbonitrile group is a critical step. Retrosynthetically, this functionality can be traced back to a halide, typically a bromide or iodide, at the 6-position of the indoline or a precursor aromatic ring. This suggests a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed cyanation, as the key transformation. The Sandmeyer reaction, starting from a 6-aminoindoline derivative, also presents a viable, though potentially less direct, synthetic route.

Acylation Strategies at the Indoline Nitrogen Atom

The final acetyl group on the indoline nitrogen is conceptually the simplest to install. This functional group can be introduced via a standard N-acylation reaction. Retrosynthetically, this involves the disconnection of the N-acetyl bond, leading to indoline-6-carbonitrile and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The chemoselectivity of this reaction is generally high due to the nucleophilicity of the secondary amine of the indoline.

Forward Synthesis of the Indoline-6-carbonitrile Framework

Based on the retrosynthetic analysis, a forward synthesis can be designed to construct the target molecule. This typically begins with the formation of the indoline ring, followed by the introduction of the nitrile group.

Cyclization Reactions for Indoline Ring Formation

The formation of the indoline ring can be achieved through various cyclization strategies. One effective method is the intramolecular cyclization of N-protected 2-(2-haloethyl)anilines. For instance, a starting material like N-tosyl-2-(2-chloroethyl)aniline can undergo an intramolecular Friedel-Crafts-type reaction or a base-mediated cyclization to form the corresponding N-tosylindoline. Subsequent deprotection of the tosyl group would then yield the indoline core.

Another powerful approach is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes, which allows for the construction of highly substituted indolines. This method offers a high degree of modularity in accessing diverse indoline derivatives.

| Cyclization Strategy | Starting Material Example | Key Reagents/Conditions | Product |

| Intramolecular Alkylation | N-protected 2-(2-haloethyl)aniline | Base (e.g., NaH, K2CO3) | N-protected indoline |

| Reductive Cyclization | 2-Nitrostyrene derivative | Reducing agent (e.g., H2, Pd/C) | Indoline |

| Intramolecular Heck Reaction | N-alkenyl-2-haloaniline | Pd catalyst, base | Indoline |

Palladium-Catalyzed Cross-Coupling for Nitrile Introduction

With the indoline core in hand, or a suitable precursor like 6-bromoindoline, the carbonitrile group can be introduced via a palladium-catalyzed cyanation reaction. This reaction has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. nih.govacs.orgrsc.org A variety of cyanide sources can be employed, with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) being a less toxic and commonly used reagent. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields.

The reaction typically involves the coupling of a 6-haloindoline (e.g., 6-bromoindoline) with a cyanide source in the presence of a palladium catalyst and a suitable base. The product of this reaction is the key intermediate, Indoline-6-carbonitrile. cymitquimica.com

| Catalyst System | Cyanide Source | Base | Solvent | Temperature | Yield (%) |

| Pd(OAc)2 / dppf | K4[Fe(CN)6] | Na2CO3 | DMA | 120-140 °C | High |

| Pd2(dba)3 / XPhos | Zn(CN)2 | Zn dust, Zn(OAc)2 | DMAc | 80-120 °C | Good to Excellent |

| [Pd(cod)Cl]2 / tBuXPhos | KCN | K2CO3 | Toluene | 100 °C | High |

Following the successful synthesis of Indoline-6-carbonitrile, the final step is the acylation of the indoline nitrogen. This is typically achieved by treating the indoline with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine to yield this compound. This reaction is generally straightforward and high-yielding. beilstein-journals.org

Nitrilation Reactions via Other Electrophilic or Nucleophilic Pathways

Beyond traditional methods, the synthesis of indoline-6-carbonitrile precursors can be achieved through various electrophilic and nucleophilic cyanation pathways. Electrophilic cyanation, in particular, has become a versatile strategy for introducing a nitrile group onto aromatic and heterocyclic systems. rsc.org These methods often utilize cyanide-transfer reagents where the cyanide group behaves as an electrophile ("CN+"), reversing its typical nucleophilic reactivity. rsc.org

A prominent class of electrophilic cyanating agents includes N-cyano sulfonamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgresearchgate.net These reagents have been successfully employed for the site-selective cyanation of electron-rich heterocycles like indoles, often under Lewis acid catalysis. rsc.org For an indoline precursor, direct electrophilic aromatic substitution at the C6 position would be challenging due to the directing effects of the amino group. Therefore, this strategy is more applicable to a suitably functionalized indole or benzene derivative that is later converted to the indoline.

Another modern approach is the use of electrochemical methods. Site-selective electrochemical C-H cyanation of indoles has been demonstrated using trimethylsilyl cyanide (TMSCN) as the cyano source. organic-chemistry.org These reactions can be performed at room temperature without transition-metal catalysts or harsh chemical oxidants, offering a more sustainable alternative. organic-chemistry.org By tuning the reaction conditions, regioselectivity can be achieved, which could potentially be adapted for precursors to indoline-6-carbonitrile. organic-chemistry.org Mechanistic studies suggest these reactions proceed via a radical pathway involving the generation of an indole radical cation. organic-chemistry.org

Table 1: Examples of Modern Cyanation Methods Applicable to Heterocyclic Scaffolds

| Cyanating Agent | Catalyst/Conditions | Substrate Type | Comments | Reference |

| NCTS | Lewis Acid (e.g., BF₃·OEt₂) | Indoles, Pyrroles | High-yielding and site-selective direct cyanation. | rsc.org |

| TMSCN | Electrochemical (Redox Catalyst) | Indoles, Arenes | Metal-free, avoids chemical oxidants, high regioselectivity. | organic-chemistry.org |

| Acetone Cyanohydrin | Gold (I)/(III) Catalysis | Aryl/Alkenyl Iodides | Nucleophilic source used in a cross-coupling reaction. | researchgate.net |

Hypervalent iodine-based reagents have also been developed for electrophilic functionalization, including cyanation, further expanding the toolkit for nitrile synthesis. rsc.org These diverse methods provide multiple pathways to access the crucial carbonitrile functionality on the indoline scaffold, bypassing the limitations of older, more hazardous procedures.

N-Acylation of Indoline-6-carbonitrile Precursors

The introduction of the acetyl group at the N1 position of the indoline ring is a critical step in the synthesis of this compound. The low nucleophilicity of the indole nitrogen can make this transformation challenging, often requiring specific activation. researchgate.net For indolines, while the nitrogen is more nucleophilic than in indoles, selective and efficient acylation protocols are still highly valuable.

The most direct method for N-acylation involves the reaction of indoline-6-carbonitrile with a reactive acylating agent like acetyl chloride or acetic anhydride. Acyl chlorides are highly reactive and readily available, making them common reagents for this purpose. dicp.ac.cn The reaction is typically conducted in the presence of a stoichiometric amount of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct and facilitate the reaction.

In some cases, phase-transfer catalysis can be employed to improve efficiency, particularly when using inorganic bases like sodium hydroxide (B78521). clockss.org Acetic anhydride is another effective acetylating agent. While less reactive than acetyl chloride, its reactions are often cleaner, with acetic acid being the only byproduct. The reaction may require heating or the use of a catalyst to proceed at a reasonable rate. jst.go.jp

A significant challenge in the functionalization of indole derivatives is achieving selectivity between reaction at the nitrogen atom versus the C3 position. rsc.orgnih.gov Acylation of indoles often occurs preferentially at C3 under Lewis acid catalysis. rsc.org However, N-acylation is generally favored under basic conditions or with the indole metal salt. For indoline substrates, the aromaticity of the pyrrole (B145914) ring is absent, making the nitrogen atom the most nucleophilic and reactive site for acylation.

Therefore, direct acylation of indoline-6-carbonitrile is expected to be highly regioselective for the N1 position. However, chemoselectivity can be a concern if other nucleophilic functional groups are present in the molecule. Palladium-catalyzed methods have been developed that use N-acyl groups as directing groups for C-H functionalization at other positions on the indoline ring, such as C7, highlighting the importance of controlled reaction sequences. nih.gov

To overcome the limitations of stoichiometric reagents and harsh conditions, several catalytic methods for N-acylation have been developed. These approaches offer milder reaction conditions and broader functional group tolerance. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts capable of converting aldehydes into active acyl donors. This allows for the N-acylation of indoles with aldehydes under mild, oxidative conditions, providing an alternative to reactive acyl chlorides. rsc.org

Isothiourea Catalysis: Chiral isothiourea catalysts have been used for the atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides as the acylating agent. dicp.ac.cn This demonstrates the ability of organocatalysts to control reactivity and stereoselectivity in acylation reactions.

Ruthenium Catalysis: Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium perruthenate (TPAP), can form N-acylated indoles in a single step. nih.gov This process involves the tandem oxidation of the alcohol to an aldehyde, formation of an aminal intermediate with the indole, and subsequent oxidation to the amide. nih.gov

Thioester Acyl Source: Thioesters have been reported as stable and effective acyl sources for the N-acylation of indoles. The reaction proceeds under basic conditions at elevated temperatures, offering good yields and high chemoselectivity for the nitrogen atom. nih.gov

Table 2: Comparison of Catalytic N-Acylation Methods

| Catalytic System | Acyl Source | Conditions | Advantages | Reference |

| N-Heterocyclic Carbene (NHC) | Aldehydes | Mild, ambient temperature | Avoids reactive acyl halides, broad substrate scope. | rsc.org |

| Tetrapropylammonium perruthenate (TPAP) | Primary Alcohols | Mild, single flask | High atom economy, uses readily available alcohols. | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Thioesters | 140 °C, Xylene | Stable acyl source, high N-selectivity. | nih.govbeilstein-journals.org |

These catalytic methods represent advanced and often greener alternatives for the synthesis of this compound from its precursor.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methods that align with the principles of green chemistry. researchgate.netrsc.org This includes the use of safer solvents, reduction of waste, improved energy efficiency, and the use of renewable feedstocks.

Performing reactions without a solvent or in a recyclable medium is a core tenet of green chemistry, as it minimizes the generation of volatile organic compound (VOC) waste. researchgate.net Solvent-free, or neat, reaction conditions can lead to higher reaction rates, improved yields, and simplified product purification. frontiersin.org

Microwave-assisted organic synthesis (MAOS) is a technique that often pairs well with solvent-free conditions. researchgate.netajgreenchem.com For the synthesis of heterocyclic compounds like indole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. ajgreenchem.com For the N-acylation step, a solvent-free protocol using a stoichiometric amount of acetic anhydride, potentially with a catalyst like vanadyl sulfate, could be employed. frontiersin.org This approach eliminates the need for organic solvents, and the work-up procedure is often simplified to an aqueous wash to remove the catalyst and byproduct. frontiersin.org Similarly, syntheses of other nitrogen heterocycles have been successfully demonstrated under solvent-free conditions, highlighting the broad applicability of this green approach. researchgate.netnih.govekb.eg

Use of Sustainable Catalytic Systems

The synthesis of indoline scaffolds, including this compound, is increasingly benefiting from the development of sustainable catalytic systems. These modern approaches aim to replace stoichiometric reagents, which are often hazardous and produce significant waste, with catalytic amounts of more environmentally benign substances. Transition-metal catalysis, in particular, has been pivotal in developing greener synthetic routes.

Palladium-based catalysts are widely used for constructing the indoline nucleus through various C-H activation and cyclization strategies. nih.gov For instance, palladium-catalyzed intramolecular reactions can form the core structure from appropriately substituted arene precursors, avoiding the need for harsh conditions or pre-functionalized starting materials that complicate traditional named reactions like the Fischer or Madelung syntheses. nih.govrsc.org These catalytic cycles often exhibit high efficiency and selectivity, minimizing the formation of byproducts. mdpi.com

Cobalt catalysis represents another sustainable alternative, offering a cheaper and more earth-abundant option compared to precious metals like palladium or rhodium. nih.gov Cobalt-catalyzed reactions can proceed via radical mechanisms, enabling novel transformations such as intramolecular C-H activation/rebound sequences to form the indoline ring. nih.gov These methods are advantageous as they can utilize readily available precursors and operate under mild conditions. nih.gov

A comparison of features for different catalytic approaches is presented below.

| Catalyst Type | Key Advantages | Example Reaction Type |

| Palladium (Pd) | High efficiency, broad substrate scope, well-understood reactivity. nih.govmdpi.com | Intramolecular C-H activation, Heck cyclization. rsc.org |

| Cobalt (Co) | Earth-abundant, lower cost, unique radical-based reactivity. nih.gov | C-H activation/rebound mechanisms. nih.gov |

| Rhodium (Rh) | High efficiency in C-H activation reactions. acs.org | C-H alkynylation and functionalization. acs.org |

| Copper (Cu) | Low cost, versatile for C-N and C-C bond formation. nih.gov | Cyclization of amines with o-substituted arenes. rsc.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Maximizing atom economy is crucial for sustainable chemical manufacturing as it directly correlates with minimizing waste. jk-sci.com

Calculation of Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Traditional multi-step syntheses of complex molecules like indolines often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final molecule. For example, classical reductions or condensation reactions can generate significant inorganic or organic waste.

Modern synthetic strategies that improve atom economy in the synthesis of this compound and its precursors include:

Addition Reactions: Reactions like cycloadditions or Michael additions are inherently 100% atom-economical as all atoms of the reactants are incorporated into the product.

C-H Activation: Direct functionalization of C-H bonds avoids the need for pre-functionalization (e.g., halogenation) of starting materials. acs.orgjk-sci.com This eliminates steps and avoids the generation of stoichiometric byproducts like metal halides.

Cascade Reactions: Designing a synthesis where multiple bond-forming events occur in a single operation (a cascade or tandem reaction) significantly reduces the number of synthetic steps, solvent use, and purification procedures, thereby minimizing waste. researchgate.net

Waste minimization extends beyond atom economy to include the reduction or elimination of solvents and other auxiliary substances. primescholars.com The use of catalytic systems, as discussed previously, is a primary strategy for waste reduction. Furthermore, employing green solvents, such as bio-based alternatives like Cyrene, or moving towards solvent-free reaction conditions can drastically reduce the environmental impact of the synthesis. acs.org

Process Optimization and Scale-Up Considerations for this compound Production

Reaction Condition Screening and Design of Experiments (DoE)

Optimizing the production of this compound requires a systematic approach to identify the reaction conditions that provide the highest yield, purity, and efficiency. Initial screening often involves varying one factor at a time (OFAT), such as temperature, solvent, catalyst, or base, to find a preliminary set of viable conditions. researchgate.net

However, a more robust and efficient method is the Design of Experiments (DoE). DoE allows for the simultaneous variation of multiple parameters and the analysis of their interactions. mtroyal.ca This statistical approach provides a comprehensive understanding of the reaction landscape and can identify optimal conditions that might be missed by the OFAT method. For the synthesis of an indoline derivative, key factors to investigate could include:

Catalyst Loading

Reaction Temperature

Reagent Concentration

Reaction Time

Solvent Type

The results from a DoE study can be used to build a predictive model that identifies the optimal conditions for maximizing yield while minimizing impurities.

Hypothetical DoE Screening for a Key Synthetic Step

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Yield (%) |

| 1 | 80 | 1.0 | 0.1 | 65 |

| 2 | 100 | 1.0 | 0.1 | 78 |

| 3 | 80 | 2.0 | 0.1 | 72 |

| 4 | 100 | 2.0 | 0.1 | 85 |

| 5 | 80 | 1.0 | 0.2 | 68 |

| 6 | 100 | 1.0 | 0.2 | 81 |

| 7 | 80 | 2.0 | 0.2 | 75 |

| 8 | 100 | 2.0 | 0.2 | 92 |

Reactor Design and Flow Chemistry Applications

The choice of reactor is critical when scaling up the production of this compound from the laboratory to an industrial scale. While traditional batch reactors are common, continuous flow reactors offer significant advantages for many processes, including the synthesis of heterocyclic compounds like indolines. mdpi.comnih.gov

Flow chemistry involves pumping reagents through a heated and pressurized tube or channel, where the reaction occurs continuously. researchgate.net This methodology offers several key benefits over batch processing:

Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. This also allows for the safe use of high temperatures and pressures that would be dangerous in a large batch reactor. uc.pt

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, preventing hotspots and improving reaction selectivity. mtroyal.ca

Improved Reproducibility and Scalability: Once optimal conditions are established, they can be maintained consistently over time. Scaling up production is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger, more complex batch reactor. uc.pt

Integration of Automation: Flow systems can be integrated with in-line analysis and purification steps, creating a fully automated and highly efficient production process. uc.pt

The synthesis of indoline derivatives has been shown to be significantly improved using flow chemistry, achieving higher yields and productivity in a fraction of the time required for batch processes. mtroyal.ca

Purification Strategies for Enhanced Yield and Purity

Achieving high purity of the final this compound product is essential. The choice of purification strategy depends on the physical properties of the compound (e.g., polarity, crystallinity) and the nature of the impurities.

Common Purification Techniques:

Crystallization: If the target compound is a stable solid, crystallization is often the most effective and scalable method for achieving high purity. It involves dissolving the crude product in a suitable solvent system at an elevated temperature and allowing it to slowly cool, causing the desired compound to crystallize while impurities remain in the solution. This method is highly efficient for removing minor impurities.

Column Chromatography: This is a versatile technique used extensively in research and production for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). While highly effective, it can be resource-intensive on a large scale due to the consumption of large volumes of solvent and stationary phase. Different types of chromatography, such as flash chromatography or preparative HPLC, can be employed depending on the required purity and scale.

Liquid-Liquid Extraction: This technique is used during the workup phase to perform an initial separation of the product from reaction byproducts and reagents based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).

Distillation: If the compound or its precursors are volatile and thermally stable, distillation can be an effective method for purification on a large scale.

The final selection of a purification strategy may involve a combination of these techniques to achieve the desired product specifications with optimal yield and efficiency.

Comparison of Common Purification Methods

| Method | Principle | Advantages | Disadvantages |

| Crystallization | Differential solubility | High purity, scalable, cost-effective | Only applicable to crystalline solids, potential for yield loss |

| Column Chromatography | Differential adsorption | Highly versatile, applicable to most compounds | High solvent consumption, can be costly and slow to scale |

| Extraction | Differential partitioning | Good for initial bulk separation, fast | Limited separation power, generates aqueous waste |

| Distillation | Differential boiling points | Excellent for volatile liquids, scalable | Not suitable for non-volatile or thermally sensitive compounds |

Advanced Spectroscopic and Structural Elucidation of 1 Acetylindoline 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering a window into the electronic environment of individual nuclei. For 1-Acetylindoline-6-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic and aliphatic protons of the indoline (B122111) ring system, as well as the methyl protons of the acetyl group. The aromatic protons on the benzene (B151609) ring will be influenced by the electron-withdrawing nitrile group, leading to downfield shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift. The carbon of the nitrile group also has a characteristic chemical shift. The chemical shifts of the indoline ring carbons are influenced by both the acetyl and nitrile substituents.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the amide nitrogen. The chemical shift of this nitrogen is characteristic of an acetylated amine within a heterocyclic system and is influenced by the electronic effects of the acetyl group. The expected chemical shift for the amide nitrogen in this compound would be in the range of -250 to -260 ppm relative to nitromethane.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~3.2 | ~28 |

| H3 | ~4.1 | ~49 |

| H4 | ~7.5 | ~126 |

| H5 | ~7.3 | ~125 |

| H7 | ~8.1 | ~118 |

| -C(O)CH₃ | ~2.2 | ~24 |

| -C(O)CH₃ | ~169 | |

| C6 | ~108 | |

| C-CN | ~119 | |

| C3a | ~132 | |

| C7a | ~144 |

Note: These are estimated values based on data from related compounds and general substituent effects.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, strong cross-peaks would be expected between the protons on C2 and C3 of the indoline ring, confirming their connectivity. Correlations would also be observed between the aromatic protons, helping to assign their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this molecule would include the correlation from the methyl protons of the acetyl group to the carbonyl carbon, and correlations from the indoline ring protons to adjacent quaternary carbons, such as C3a, C7a, and the carbon bearing the nitrile group (C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, a NOESY experiment could reveal the spatial proximity between the acetyl methyl group and protons on the indoline ring, offering insights into the rotational preference around the N-C(O) bond.

Advanced NMR Techniques for Conformation and Tautomerism Studies

The N-acetyl group in this compound can exhibit restricted rotation around the N-C(O) amide bond, potentially leading to the existence of conformational isomers (rotamers). This phenomenon can be studied using variable-temperature NMR experiments. At lower temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for the different conformers. The energy barrier for this rotation can be calculated from the coalescence temperature of the signals. bldpharm.comtsijournals.com For N-acetylindoles, the conformer with the carbonyl group oriented towards the benzene ring is often favored. bldpharm.com Tautomerism is not a significant consideration for this compound as there are no readily transferable protons that would lead to stable tautomeric forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Characteristic Absorption Bands of the Carbonitrile Group

The carbonitrile (C≡N) group has a very distinct and characteristic vibrational signature.

Infrared Spectroscopy: A strong and sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹. harvard.edumdpi.com The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles. harvard.edumdpi.com

Raman Spectroscopy: The C≡N stretch is also Raman active and typically appears as a strong, sharp band in a similar region to the IR absorption. bldpharm.com

Signatures of the Acetyl Amide and Indoline Ring System

The acetyl amide and indoline ring system also present characteristic vibrational bands.

Indoline Ring System: The indoline ring system will exhibit a series of characteristic bands. These include C-H stretching vibrations of the aromatic and aliphatic portions of the ring, typically in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the indoline ring will also be present, though it may be coupled with other vibrations.

Summary of Key Vibrational Bands:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Carbonitrile | C≡N Stretch | 2220-2240 (strong, sharp) | 2220-2240 (strong, sharp) |

| Acetyl Amide | C=O Stretch | 1660-1690 (strong) | 1660-1690 (medium) |

| Indoline Ring | Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |

| Indoline Ring | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Indoline Ring | Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

Correlation of Spectroscopic Data with Molecular Structure

The structural features of this compound can be correlated with expected spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments. The aromatic protons on the benzene ring would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the indoline ring would likely appear as two triplets in the aliphatic region. A sharp singlet in the upfield region (around 2.2 ppm) would be characteristic of the three protons of the acetyl group (-COCH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. A signal at the low-field end (around 168-170 ppm) would be indicative of the carbonyl carbon in the acetyl group. The carbon of the nitrile group (-C≡N) would typically resonate around 118-120 ppm. Multiple signals in the aromatic region (110-150 ppm) would correspond to the six carbons of the benzene ring and the two carbons of the indoline ring attached to it. The aliphatic carbons of the indoline ring and the methyl carbon of the acetyl group would appear at the high-field end of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is the characteristic stretching vibration for a nitrile (C≡N) group. A strong absorption band in the region of 1650-1670 cm⁻¹ would be attributed to the carbonyl (C=O) stretching of the amide (acetyl) group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and assessing the purity of a synthesized compound. For this compound, with the molecular formula C₁₁H₁₀N₂O, the theoretical exact mass of the neutral molecule is 186.0793 g/mol .

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺. The calculated accurate mass for this ion is 187.0866. An experimental measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition. The analysis of the isotopic pattern, particularly the small M+1 peak resulting from the natural abundance of ¹³C, would further corroborate the molecular formula.

Tandem mass spectrometry (MS/MS) experiments provide structural confirmation by breaking the molecule apart and analyzing the resulting fragments. While specific experimental data for this compound is unavailable, plausible fragmentation pathways can be proposed based on the structure.

A common fragmentation pathway for N-acetyl compounds is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), which has a mass of 42.01 Da. Another likely fragmentation would be the cleavage of the acetyl group as a radical, leading to an acylium ion. The indoline ring itself could undergo fragmentation, potentially involving the loss of hydrogen cyanide (HCN) from the nitrile group, a characteristic fragmentation for nitriles. The study of mass spectra of related indole (B1671886) derivatives shows that fragmentation of the indole ring is a common process. scirp.org The precise fragmentation pattern observed in an MS/MS experiment would serve as a detailed fingerprint to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Absolute Structural Determination

To perform X-ray crystallography, a single, high-quality crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Common techniques include solvent layering, where a poor solvent is slowly diffused into a solution of the compound in a good solvent, or vapor diffusion. Once suitable crystals are obtained, their quality is assessed using microscopy before mounting for X-ray diffraction analysis.

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This powerful technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The primary interactions expected to govern the crystal packing of this compound include hydrogen bonds, dipole-dipole interactions, and π-π stacking. The acetyl group introduces a carbonyl oxygen which is a potent hydrogen bond acceptor. This oxygen atom can participate in C–H···O hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules. Similarly, the nitrogen atom of the cyano group is also a potential hydrogen bond acceptor. researchgate.net

The indoline and phenyl rings, being electron-rich aromatic systems, are likely to engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings of adjacent molecules stack on top of each other, are a significant cohesive force in the crystals of many aromatic compounds. nih.gov The relative orientation of the stacked rings can vary, leading to different packing motifs.

To illustrate the types of interactions that may be present, the following table outlines potential intermolecular contacts and their typical distances, based on studies of similar organic molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl) | 2.9 - 3.5 |

| Hydrogen Bond | C-H (aromatic) | N (nitrile) | 3.0 - 3.6 |

| π-π Stacking | Indoline/Phenyl Ring | Indoline/Phenyl Ring | 3.3 - 3.8 |

| Dipole-Dipole | C=O | C≡N | Variable |

This table is illustrative and based on typical bond distances found in related structures.

UV-Visible Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Visible spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be associated with the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The chromophore in this compound is a substituted indoline system. The electronic spectrum of indole and its derivatives is characterized by transitions to two low-lying excited states, often labeled as ¹Lₐ and ¹Lₑ. researchgate.net These transitions are typically of π → π* character. In the case of this compound, the presence of the acetyl and cyano groups, which are in conjugation with the aromatic system, is expected to significantly influence the energies of these transitions.

The N-acetyl group, being an electron-withdrawing group, delocalizes the lone pair of electrons on the indoline nitrogen into the carbonyl group. The nitrile group at the 6-position is also a strong electron-withdrawing group. The combination of these substituents will likely lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline. This is due to the extension of the conjugated π-system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In addition to the π → π* transitions, the carbonyl group of the acetyl moiety can also exhibit a weaker n → π* transition at a longer wavelength. libretexts.org This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

A hypothetical UV-Vis spectrum for this compound in a non-polar solvent might exhibit the following characteristics:

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| π → π* (¹Lₐ) | ~280-300 | High |

| π → π* (¹Lₑ) | ~260-270 | Moderate |

| n → π* | ~310-330 | Low |

This table presents hypothetical data based on the analysis of similar chromophores.

The electronic spectra of indoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. Both the N-acetyl and the 6-cyano groups in this compound are electron-withdrawing.

The N-acetyl group, by withdrawing electron density from the indoline nitrogen, reduces its electron-donating ability into the benzene ring. This can affect the energy of the ¹Lₐ state, which is sensitive to the electronic properties of the nitrogen atom.

The 6-cyano group, being a strong electron-withdrawing substituent on the benzene ring, will significantly perturb the electronic structure of the chromophore. This group extends the π-conjugation and lowers the energy of the LUMO, leading to a red shift in the π → π* transitions. The extent of this shift will depend on the degree of electronic communication between the cyano group and the rest of the π-system.

Computational Chemistry and Theoretical Investigations of 1 Acetylindoline 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-Acetylindoline-6-carbonitrile, providing predictions of its stability, reactivity, and the sites most susceptible to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G**, can predict key structural parameters. researchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule.

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting data provides a precise model of the molecule's shape, which is crucial for understanding its interactions with other molecules. While specific experimental data for this compound is not available, theoretical calculations for analogous indoline (B122111) structures provide expected values for bond lengths and angles. researchgate.net

Illustrative Optimized Geometry Parameters for a Substituted Indoline System

| Parameter | Atom Pair/Trio/Quartet | Predicted Value |

| Bond Length | C-N (pyrrolidine ring) | ~1.45 Å |

| Bond Length | C=O (acetyl group) | ~1.23 Å |

| Bond Length | C≡N (nitrile group) | ~1.15 Å |

| Bond Angle | C-N-C (pyrrolidine ring) | ~109° |

| Dihedral Angle | H-C-C-H (ring puckering) | Varies with conformer |

Note: These values are illustrative and based on general parameters for substituted indolines from computational studies.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the acetyl and nitrile groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indoline. The distribution of these orbitals across the molecule highlights the regions most likely to participate in chemical reactions. DFT calculations can be employed to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Illustrative FMO Data for a Substituted Indoline System

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating potential |

| LUMO | -1.8 | Electron-accepting potential |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

Note: These values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other charged species. The ESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the nitrile group, indicating these are likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group would exhibit a more positive potential.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the indoline ring system and the rotation around single bonds mean that this compound can exist in various conformations. Understanding these conformations and their relative energies is crucial for a complete picture of the molecule's behavior.

The five-membered pyrrolidine (B122466) ring of the indoline core is not planar and can adopt different puckered conformations, often described as "envelope" or "twist" forms. Additionally, rotation around the C-N bond of the acetyl group can lead to different rotational isomers (rotamers).

Computational methods can be used to explore the potential energy surface of this compound, identifying the various stable conformers and the energy barriers between them. This analysis reveals the most likely shapes the molecule will adopt at a given temperature.

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of the molecule's motions.

For this compound, an MD simulation could reveal how the indoline ring puckers and how the acetyl group rotates in a solvent environment. This information is valuable for understanding how the molecule's shape fluctuates and how it might interact with a biological target, such as a protein binding pocket. rsc.org The simulation would track the trajectory of each atom over a period of time, allowing for the analysis of conformational changes and intermolecular interactions.

Prediction of Spectroscopic Parameters using Computational Methods

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By modeling the behavior of molecules at the quantum level, it is possible to simulate various types of spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can predict the chemical shifts (δ) and coupling constants (J) of atomic nuclei within a molecule. These calculations would involve optimizing the geometry of this compound and then employing a suitable level of theory and basis set to calculate the magnetic shielding tensors of the nuclei. The predicted chemical shifts would then be referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to provide values that can be compared with experimental data. Such a study would provide a theoretical basis for assigning the peaks in an experimental NMR spectrum of this compound.

Theoretical Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency analysis, performed after a geometry optimization, can predict the vibrational modes of this compound. These calculations yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The simulated spectra can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to observed absorption bands or scattering peaks. This analysis would be crucial for confirming the presence of key functional groups such as the nitrile (C≡N) and the acetyl (C=O) moieties.

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of organic molecules. For this compound, these calculations would involve determining the energies of the electronic excited states and the probabilities of transitions to these states from the ground state. The results would be presented as predicted absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical data would provide insight into the electronic structure and chromophores of the molecule.

Reaction Mechanism Studies through Computational Modeling

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Identification for Key Synthetic Steps

The synthesis of this compound involves several chemical transformations. Computational modeling can be used to identify the transition state structures for the key steps in its synthesis. A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. By locating and characterizing these transition states, researchers can gain a detailed understanding of the reaction mechanism at a molecular level. This would involve mapping the potential energy surface of the reaction and identifying the saddle points that correspond to the transition states.

Energy Barrier Calculations for Proposed Reaction Pathways

Once the reactants, products, and transition states for a reaction have been computationally identified, the energy barriers (activation energies) for the proposed reaction pathways can be calculated. These energy barriers determine the kinetics of the reaction, with lower barriers corresponding to faster reaction rates. By comparing the calculated energy barriers for different possible pathways, it is possible to predict the most likely reaction mechanism. For the synthesis of this compound, this type of analysis could be used to optimize reaction conditions and potentially improve the yield and selectivity of the synthesis.

Reactivity Profile and Functionalization Pathways of 1 Acetylindoline 6 Carbonitrile

Transformations of the Carbonitrile Group at C6

The carbonitrile group is a powerful synthetic handle due to its electrophilic carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, enhancing its reactivity. It can undergo a range of transformations, allowing for its conversion into other valuable functional groups.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. nih.gov This process can be catalyzed by either acid or base. nih.govbeilstein-journals.org

Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the nitrile group of 1-Acetylindoline-6-carbonitrile is expected to hydrolyze to form 1-acetylindoline-6-carboxylic acid. nih.govjst.go.jp The reaction involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. The initially formed amide intermediate is then also hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. nih.gov

In alkaline hydrolysis, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) would first yield the corresponding carboxylate salt, in this case, sodium 1-acetylindoline-6-carboxylate. nih.gov The intermediate amide is hydrolyzed, and the resulting carboxylic acid is deprotonated by the basic medium. Ammonia (B1221849) is typically evolved during this process. nih.gov To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. nih.gov

| Transformation | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 1-Acetylindoline-6-carboxylic acid | nih.govnih.gov |

| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ | 1-Acetylindoline-6-carboxylic acid | nih.govnih.gov |

Reduction to Aldehydes and Amines

The carbon-nitrogen triple bond of the nitrile group can be reduced to yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions used. nih.gov

Complete reduction to a primary amine, (1-acetylindolin-6-yl)methanamine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. nih.govrug.nl Catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel, palladium, or platinum is another effective method for this transformation. nih.govnih.gov These conditions reduce the nitrile to a primary amine without affecting the N-acetyl group.

Partial reduction of the nitrile to an aldehyde, 1-acetylindoline-6-carbaldehyde, requires a less reactive hydride reagent that can deliver a single hydride to the nitrile. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup to furnish the aldehyde. nih.gov Another established method for converting nitriles to aldehydes is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. nih.gov

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction to Amine | 1. LiAlH₄, Ether/THF 2. H₂O | (1-Acetylindolin-6-yl)methanamine | nih.govrug.nl |

| Reduction to Amine | H₂, Raney Ni or Pd/C, high pressure/temp. | (1-Acetylindolin-6-yl)methanamine | nih.govresearchgate.net |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, low temp. 2. H₂O | 1-Acetylindoline-6-carbaldehyde | nih.gov |

Nucleophilic Additions to the Nitrile (e.g., to form Tetrazoles or Amidines)

The nitrile group can react with various nucleophiles. A particularly important reaction is the [3+2] cycloaddition with azide (B81097) ions to form tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.govorganic-chemistry.orgnih.gov The reaction of this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid like zinc chloride or an ammonium salt like ammonium chloride, at elevated temperatures would yield 1-acetyl-6-(1H-tetrazol-5-yl)indoline. researchgate.netsioc-journal.cnrsc.org The mechanism is considered a formal [3+2] cycloaddition. nih.gov

Amidines can also be synthesized from nitriles, though this is less common than the transformations mentioned above.

| Transformation | Reagents and Conditions | Product | Reference |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, heat | 1-Acetyl-6-(1H-tetrazol-5-yl)indoline | researchgate.netsioc-journal.cnrsc.org |

| Tetrazole Formation | NaN₃, ZnCl₂, H₂O, heat | 1-Acetyl-6-(1H-tetrazol-5-yl)indoline | rsc.org |

Cycloaddition Reactions Involving the Nitrile Moiety

While the carbon-nitrogen triple bond of a nitrile can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, this reactivity is most pronounced when the nitrile is activated by adjacent electron-withdrawing groups. rsc.org For an aromatic nitrile like that in this compound, its participation in thermal cycloadditions as a dienophile or dipolarophile is generally limited unless highly reactive partners are used. For instance, reactions with in-situ generated nitrile oxides can lead to the formation of oxadiazoles. However, such reactions are highly specific and depend greatly on the reaction partners and conditions. Dearomative cycloaddition reactions have been reported for 3-alkenylindoles, but these involve the indole (B1671886) double bond rather than a nitrile substituent.

Reactions Involving the Acetyl Group at N1

The N-acetyl group on the indoline (B122111) nitrogen functions as a protecting group. Its presence prevents N-alkylation or other reactions at the nitrogen and withdraws electron density, modifying the reactivity of the aromatic ring. This group can be removed or exchanged when desired.

Selective Hydrolysis or Transamidation for N-Deprotection or Exchange

The removal of the acetyl group (deacetylation) to yield the parent indoline, indoline-6-carbonitrile, is a key deprotection step. This can be achieved through hydrolysis under either acidic or basic conditions. However, these conditions may also affect the C6-carbonitrile group, leading to a mixture of products or complete hydrolysis of both functional groups.

For selective deacetylation, milder or more specific methods are required. Microbiological deacetylation of 1-acetylindole (B1583761) derivatives has been reported, suggesting a potential route for selective cleavage. rsc.org A variety of chemical methods have also been developed for the chemoselective deacetylation of O-acetyl and N-acetyl groups under mild conditions, for example, using Me₃SI and KMnO₄. organic-chemistry.org

Transamidation offers an alternative pathway for either N-deprotection or exchanging the acetyl group for another acyl or sulfonyl group. This reaction involves treating the amide with an amine, often in the presence of a catalyst. While challenging due to the stability of the amide bond, protocols using reagents like aqueous ammonia under mild conditions have been developed for the N-deacylation of various amides. Metal-free transamidation of certain activated amides, such as N-acyl-glutarimides, with amines proceeds under mild conditions, highlighting the ongoing development in this area. For 1-acetylindoline (B31821), which is a tertiary amide, specific conditions would be necessary to facilitate this exchange.

| Transformation | General Reagents/Conditions | Product | Reference |

| N-Deacetylation | Acid or Base Hydrolysis (may also affect nitrile) | Indoline-6-carbonitrile | organic-chemistry.org |

| Selective N-Deacetylation | Me₃SI, KMnO₄, MeOH | Indoline-6-carbonitrile | organic-chemistry.org |

| Transamidation (N-Deacylation) | NH₃·H₂O, mild conditions | Indoline-6-carbonitrile |

Functionalization at the Acetyl Methyl Group (e.g., Aldol-type Condensations)

The methyl group of the N-acetyl substituent on this compound is amenable to functionalization through reactions that leverage the acidity of its α-protons. One of the primary transformations in this regard is the aldol-type condensation. wikipedia.orglibretexts.org This reaction involves the deprotonation of the acetyl methyl group to form an enolate, which then acts as a nucleophile, attacking a carbonyl-containing electrophile, such as an aldehyde or ketone. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The initial product of this addition is a β-hydroxy carbonyl compound. libretexts.orglibretexts.org Subsequent dehydration, often promoted by heat or acidic/basic conditions, leads to the formation of a more stable, conjugated α,β-unsaturated carbonyl system. wikipedia.orglibretexts.org

A variation of this is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.orglibretexts.org In the context of this compound, the acetyl group would serve as the ketone component. The reaction is typically base-catalyzed, with the ketone's enolate adding to the aldehyde. wikipedia.org

The success and product distribution of these crossed-aldol reactions depend on carefully controlled conditions to favor the desired reaction pathway and minimize self-condensation of the acetyl group. wikipedia.org

Functionalization of the Indoline Ring System

The indoline core of this compound offers a rich landscape for a variety of functionalization reactions, including electrophilic aromatic substitution, metalation strategies, and transition-metal-catalyzed cross-couplings.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

For substituted benzenes, the existing substituents direct the position of the incoming electrophile to ortho, meta, or para positions. masterorganicchemistry.com Activating groups, which donate electron density to the ring, generally direct ortho and para, while deactivating groups, which withdraw electron density, direct meta. wikipedia.org In this compound, the N-acetyl group and the cyano group will influence the regioselectivity of EAS reactions like nitration and halogenation. The interplay of their electronic effects will determine the position of substitution on the benzene ring.

Common EAS reactions include:

Nitration: Typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Halogenation: Involves the use of halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile. youtube.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.orgbaranlab.org

The N-acetyl group in this compound can potentially function as a DMG. wikipedia.orgorganic-chemistry.org Amide groups are known to be effective DMGs. wikipedia.orgnih.gov The reaction involves the coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the DMG, leading to deprotonation of the sterically accessible ortho proton. wikipedia.org The strength of the DMG is crucial, with carbamates often cited as particularly powerful directing groups. nih.gov

Table 1: Common Directed Metalation Groups (DMGs)

| DMG | Relative Directing Ability |

|---|---|

| -OCONEt₂ | Very Strong |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

This table provides a general hierarchy of DMG strength based on literature precedents.

Oxidation and Reduction of the Dihydropyrrole Ring

The dihydropyrrole ring of the indoline system is susceptible to both oxidation and reduction, offering pathways to access indole or fully saturated derivatives.

Oxidation of the indoline to an indole can be achieved using various oxidizing agents. This transformation is significant as the indole core is a prevalent motif in numerous biologically active compounds. nih.gov

Conversely, reduction of the dihydropyrrole ring can lead to the corresponding fully saturated indole derivative. For instance, the reduction of an N-acetyl-3-iodoindole derivative using palladium on carbon (Pd/C) and hydrogen gas has been shown to yield the indoline skeleton. jst.go.jp The specific conditions for these transformations on this compound would require empirical determination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nih.gov

For this compound, if a halogen were introduced onto the aromatic ring via electrophilic substitution (see 5.3.1), it could serve as a handle for various cross-coupling reactions. mdpi.com

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. youtube.comyoutube.com It is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comresearchgate.net It is typically catalyzed by a palladium complex and a copper co-catalyst. mdpi.com

The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

|---|---|---|

| Suzuki | Organohalide/Triflate + Organoboron Reagent | Pd(0) complex, Base |

| Sonogashira | Organohalide/Triflate + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base |

| Heck | Alkene + Organohalide/Triflate | Pd(0) complex, Base |

| Stille | Organohalide/Triflate + Organostannane | Pd(0) complex |

This table summarizes key components of several widely used palladium-catalyzed cross-coupling reactions.

Stereochemical Considerations in Reactions of this compound

Reactions involving this compound can have significant stereochemical implications, particularly when new chiral centers are formed. The inherent chirality of the indoline ring, once substituted, and the potential for creating new stereocenters during functionalization reactions necessitate careful consideration of stereocontrol.

For instance, in directed ortho-metalation, the use of a chiral ligand or a chiral directing group can induce asymmetry in the product. wikipedia.org Similarly, in aldol-type condensations, the formation of the β-hydroxy carbonyl product can lead to the creation of new stereocenters. The stereochemical outcome of such reactions can often be influenced by the choice of reagents, catalysts, and reaction conditions.

Furthermore, reactions at the dihydropyrrole ring can also introduce stereochemical complexity. For example, reduction of the double bond could lead to diastereomeric products if another stereocenter is already present in the molecule. The development of stereoselective synthetic routes is a key challenge and a major focus in modern organic chemistry.

Diastereoselectivity and Enantioselectivity in Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The development of methods to control diastereoselectivity and enantioselectivity is paramount for the synthesis of complex chiral molecules.

Diastereoselectivity in the functionalization of the indoline scaffold can be achieved through various strategies, including substrate control and reagent control. For instance, in reactions involving the formation of new stereocenters at the C-2 and C-3 positions, the relative orientation of incoming substituents can be influenced by the steric bulk of the N-acetyl group and other substituents on the indoline ring.

A plausible diastereoselective reaction for a molecule like this compound could be a metal-catalyzed cycloaddition. Based on studies of similar systems, a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition could potentially lead to highly diastereoselective synthesis of substituted indolines. organic-chemistry.org Another approach could involve a radical cascade cyclization, which has been shown to produce indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org

The following table illustrates hypothetical diastereoselective reactions of this compound based on known transformations of indoline derivatives.

| Reaction Type | Reagents | Expected Major Diastereomer | Reference |

| Catalytic Cycloaddition | Palladium Catalyst, Ylide | cis-2,3-disubstituted | organic-chemistry.org |

| Radical Cascade Cyclization | Phosphoryl/Sulfonyl Radicals | trans-fused ring system | rsc.org |

This table presents hypothetical data based on analogous reactions in the literature.